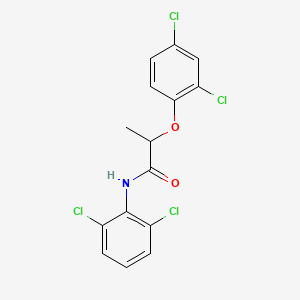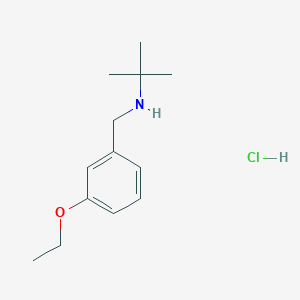
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamide, also known as Dichlorprop-P, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical family of phenoxy herbicides, which are known for their selective action on dicotyledonous plants. Dichlorprop-P is a white crystalline solid, with a molecular weight of 361.1 g/mol and a melting point of 86-89°C.
Mécanisme D'action
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP acts by disrupting the growth and development of dicotyledonous plants. It is taken up by the plant through the leaves and roots and translocated to the growing points, where it inhibits the activity of the enzyme acetyl CoA carboxylase (ACC). ACC is involved in the biosynthesis of fatty acids, which are essential for the growth and development of the plant. By inhibiting ACC, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP disrupts the production of fatty acids, leading to the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of ACC, as mentioned above, but it also disrupts the synthesis of other important plant hormones such as auxins and cytokinins. This leads to a range of physiological effects, including stunted growth, wilting, and chlorosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective action on dicotyledonous plants makes it a useful tool for researchers studying plant physiology and biochemistry. However, its toxicity to humans and animals limits its use in certain experiments, and precautions must be taken to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP. One area of interest is its potential use in medicine as an anti-inflammatory and analgesic agent. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its impact on soil microorganisms and the environment. More research is needed to determine the long-term effects of 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP on soil health and the potential for leaching into groundwater. Finally, there is a need for the development of new herbicides with improved selectivity and reduced environmental impact.
Méthodes De Synthèse
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP involves the reaction of 2,4-dichlorophenol with 2,6-dichlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with propionyl chloride to form the final product, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been extensively studied for its herbicidal activity, but it has also been investigated for its potential use in other fields such as medicine and environmental science. In medicine, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been shown to have anti-inflammatory and analgesic properties, and it has been suggested as a potential treatment for arthritis and other inflammatory diseases. In environmental science, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been studied for its impact on soil microorganisms and its potential to leach into groundwater.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl4NO2/c1-8(22-13-6-5-9(16)7-12(13)19)15(21)20-14-10(17)3-2-4-11(14)18/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIGZTSDGTYXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC=C1Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5315843.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315865.png)

![5-(2-furyl)-3-[2-(2-furyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5315875.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5315883.png)
![6-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5315885.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5315890.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5315893.png)
![2-(4-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5315895.png)

![4-(2-methyl-1H-imidazol-1-yl)-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5315901.png)
![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)glycinamide](/img/structure/B5315928.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5315935.png)